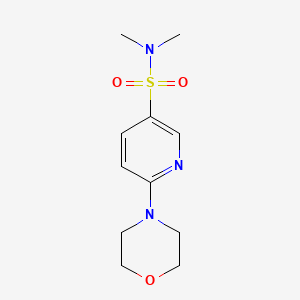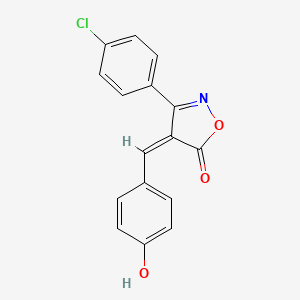
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide, also known as MPDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known to have a variety of pharmacological properties. MPDS has been found to have several applications in biomedical research, including as an inhibitor of certain enzymes and as a tool for studying cellular processes.
作用机制
The mechanism of action of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is based on its ability to bind to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance of cells. The inhibition of carbonic anhydrase IX by N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been shown to lead to a decrease in tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
In addition to its role as a carbonic anhydrase IX inhibitor, N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and tyrosinase. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This allows researchers to study the role of this enzyme in various biological processes. However, one of the limitations of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in scientific research. One area of interest is the development of new carbonic anhydrase IX inhibitors based on the structure of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide. Another area of interest is the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a tool for studying the role of carbonic anhydrase IX in other biological processes, such as angiogenesis and apoptosis. Additionally, the potential use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a therapeutic agent for cancer and other diseases is an area of ongoing research.
合成方法
The synthesis of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide involves the reaction of 4-morpholinylpyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of the synthesis is typically around 70%.
科学研究应用
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been extensively used in scientific research as a biochemical tool. It has been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been used as a tool for studying the role of carbonic anhydrase IX in tumor growth and metastasis.
属性
IUPAC Name |
N,N-dimethyl-6-morpholin-4-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-13(2)18(15,16)10-3-4-11(12-9-10)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWPIKQVQMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)
![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)



![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)